molecular formula C6H13Cl2F3N2 B077057 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS No. 13349-91-2

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Cat. No.: B077057
CAS No.: 13349-91-2
M. Wt: 241.08 g/mol
InChI Key: FZNSAOHSKTXHEJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a fluorinated piperazine derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a trifluoroethyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic substitution: Products include azides, nitriles, and other substituted piperazines.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperidine
  • 1-(2,2,2-Trifluoroethyl)morpholine
  • 1-(2,2,2-Trifluoroethyl)pyrazole

Comparison: 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is unique due to the presence of the piperazine ring, which provides a distinct set of chemical properties compared to other trifluoroethyl-substituted compounds. The piperazine ring offers flexibility in chemical modifications, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSAOHSKTXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585858
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13349-91-2
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hydrochloric acid (4.0 M, 10 mL) in dioxane was added to a solution of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (0.736 g, 2.74 mmol) in dioxane (5 mL). The reaction mixture was stirred until analysis by thin layer chromatography indicated completion of reaction (approx. 3 h). The volatiles were evaporated and the residue was dried under vacuum to yield 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride (0.631 g, 95%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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